2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-15-9-5-4-8-14(15)12-17(21)19-11-10-16(20)13-6-2-1-3-7-13/h1-9,16,20H,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQLCDYIXIHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-hydroxy-3-phenylpropylamine.
Reaction: The 2-chlorobenzoyl chloride reacts with 3-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine to form the desired amide.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-N-(3-oxo-3-phenylpropyl)acetamide.
Reduction: Formation of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of 2-(2-methoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, cell growth, or microbial activity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
*Calculated based on formula C₁₇H₁₈ClNO₂.
Key Observations:
Substituent Position Matters: The 2-chlorophenyl group (meta to acetamide) in the target compound contrasts with 4-chlorophenyl in . Positional isomers can drastically alter electronic properties and binding affinities. For example, 2-chloro derivatives often exhibit stronger intramolecular steric effects than para-substituted analogs .
Synthetic Routes :
Biological Activity
Overview
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound classified as an amide, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's structure features a chlorophenyl group and a hydroxyphenylpropyl group, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C17H18ClNO2
- CAS Number : 1396870-89-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate pathways related to inflammation and microbial activity, potentially influencing the following:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in maintaining cholinergic neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
Biological Activity Studies
Recent studies have focused on the biological activity of this compound. Here are key findings from various research efforts:
-
Antimicrobial Properties :
- A study evaluated the compound against several bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined for each strain, indicating its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential utility in managing inflammatory conditions.
Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 150 75 IL-6 120 45
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study on Alzheimer's Disease :
A clinical investigation assessed the efficacy of compounds similar to this compound in patients with mild to moderate Alzheimer's disease. Results indicated improved cognitive function correlated with the inhibition of cholinesterase enzymes . -
Pain Management :
Research has shown that derivatives of this compound can modulate TRPA1 ion channels, suggesting a role in pain management therapies. This is particularly relevant for conditions involving neuropathic pain .
Q & A
Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide, and how can yield be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as amide coupling between 2-(2-chlorophenyl)acetic acid and 3-amino-3-phenylpropan-1-ol under carbodiimide-mediated conditions (e.g., EDC/HOBt). Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature control : Reactions at 0–5°C minimize side-product formation during activation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization enhances purity (>95% by HPLC) .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid activation | EDC, HOBt, DMF, 0°C | 85–90 |
| Amide coupling | RT, 12h | 75–80 |
| Purification | Column chromatography | 90–95 |
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Key signals include the acetamide NH (δ 8.2–8.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and hydroxypropyl CH₂ (δ 2.8–3.2 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O at δ 170–175 ppm) and chlorophenyl carbons (δ 125–135 ppm) .
- Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z 344.1 for C₁₇H₁₇ClNO₂) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the chlorophenyl and hydroxypropyl moieties as key pharmacophores .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize synthetic targets .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate steric and electronic effects of substituents .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Validate cytotoxicity via MTT and LDH assays in parallel .
- Meta-analysis : Pool data from independent studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : React with HCl or sodium citrate to improve aqueous solubility (>2 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance plasma half-life .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) on the hydroxypropyl moiety .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
- Kinase profiling : Use a standardized panel (e.g., Eurofins KinaseProfiler) to compare inhibition across isoforms .
- Control experiments : Include staurosporine as a positive control and verify ATP concentration (1 mM) in assays .
- Data normalization : Express activity as % inhibition relative to vehicle, not absolute absorbance values .
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study?
Methodological Answer:
- Variable groups : Systematically modify the chlorophenyl (e.g., Cl → F, Br) and hydroxypropyl (e.g., OH → OMe) substituents .
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assay) and cellular viability (e.g., apoptosis via flow cytometry) .
- Statistical rigor : Use a factorial design (e.g., 2⁴ design) to evaluate interactions between substituents and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
